Chloride ion

Catalog No.
S1525543
CAS No.
155522-09-1
M.F
Cl-
M. Wt
35.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloride ion

CAS Number

155522-09-1

Product Name

Chloride ion

IUPAC Name

chloride

Molecular Formula

Cl-

Molecular Weight

35.45 g/mol

InChI

InChI=1S/ClH/h1H/p-1

InChI Key

VEXZGXHMUGYJMC-UHFFFAOYSA-M

SMILES

[Cl-]

solubility

6.3 mg/mL at 25 °C

Synonyms

1,2-bis[4-fluoro-6-{4-sulfo-5-(2-(4-sulfonaphtalene-3-ylazo)-1-hydroxy-3,6-disulfo-8-aminonaphthalene-7-ylazo)phenylamino}-1,3,5-triazin-2ylamino]ethanex-sodium, y-potassium salts x = 7,755 y = 0,245

Canonical SMILES

[Cl-]

The exact mass of the compound Chloride ion is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.3 mg/ml at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid. It belongs to the ontological category of halide anion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The chloride ion is a negatively charged ion represented as Cl⁻, derived from chlorine, which is a member of the halogen group in the periodic table. Chloride ions are typically formed when chlorine gains an electron, resulting in a stable electronic configuration. The chloride ion is colorless, odorless, and highly soluble in water, making it a crucial component in various biological and chemical processes. It plays a vital role as an electrolyte in maintaining fluid balance, transmitting nerve impulses, and regulating acid-base equilibrium within the human body .

Chloride ions exist primarily in ionic compounds such as sodium chloride (common table salt), potassium chloride, and calcium chloride. They can also be found in organic compounds where chlorine is covalently bonded to carbon atoms, such as methyl chloride (CH₃Cl) and carbon tetrachloride (CCl₄) .

, primarily as a reactant or product in ionic exchanges. Some notable reactions include:

  • Formation of Hydrochloric Acid: Chlorine gas reacts with hydrogen to form hydrochloric acid:
    H2+Cl22HClH_2+Cl_2\rightarrow 2HCl
  • Precipitation Reactions: Chloride ions can precipitate with silver ions to form silver chloride:
    Cl+Ag+AgClCl^-+Ag^+\rightarrow AgCl\downarrow
  • Acid-Base Reactions: Chloride ions can act as weak bases and can be protonated by strong acids:
    NaCl+H2SO4NaHSO4+HClNaCl+H_2SO_4\rightarrow NaHSO_4+HCl

Furthermore, chloride ions can participate in redox reactions where they are oxidized to chlorine gas under specific conditions .

In biological systems, chloride ions are essential electrolytes that help maintain osmotic pressure and acid-base balance. They are crucial for:

  • Fluid Balance: Chloride helps regulate the movement of fluids in and out of cells.
  • Nerve Function: It plays a key role in transmitting electrical signals along nerves.
  • Digestive Health: Chloride is a component of gastric acid (hydrochloric acid), which aids digestion and protects against pathogens.

Chloride ions also assist in various bio

Chloride ions can be synthesized through several methods:

  • Electrolysis of Sodium Chloride Solution: This method produces chlorine gas and sodium hydroxide, with hydrochloric acid being a by-product.
  • Reaction of Chlorine with Water: Chlorine dissolves in water to form hydrochloric acid and hypochlorous acid:
    Cl2+H2OHCl+HOClCl_2+H_2O\rightleftharpoons HCl+HOCl
  • Neutralization Reactions: Mixing strong acids like hydrochloric acid with bases results in the formation of chloride salts .

Chloride ions have a wide range of applications across various fields:

  • Food Industry: Sodium chloride is used for preservation and flavoring.
  • Chemical Industry: Chlorides serve as raw materials for producing chlorinated compounds used in pharmaceuticals and agrochemicals.
  • Water Treatment: Chloride ions are used to disinfect water supplies.
  • Electrolytes in Batteries: They play a role in energy storage systems.

Additionally, chloride ions are utilized in medical diagnostics and treatments .

Chloride ions share similarities with other halides but exhibit unique properties that distinguish them. Here are some comparable compounds:

CompoundFormulaCharacteristics
Fluoride IonF⁻Smaller size; stronger electronegativity; more reactive
Bromide IonBr⁻Larger than chloride; less soluble; similar biological roles
Iodide IonI⁻Largest halide ion; less soluble; used in thyroid function
Hypochlorite IonClO⁻Oxidizing agent; used as a disinfectant
Chlorate IonClO₃⁻Strong oxidizer; used in herbicides

Chloride's unique properties include its prevalence as an essential electrolyte in biological systems and its stability compared to more reactive halides like fluoride. Its ability to form stable ionic bonds makes it widely applicable across various industries .

Physical Description

Liquid

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Exact Mass

34.9688527 g/mol

Monoisotopic Mass

34.9688527 g/mol

Heavy Atom Count

1

Melting Point

-101 °C

UNII

Q32ZN48698

Pharmacology

Chloride Ion is a chlorine anion that forms the negatively charged part of certain salts, including sodium and hydrogen chloride salts, and is an essential electrolyte located in all body fluids responsible for maintaining acid/base balance, transmitting nerve impulses and regulating fluid in and out of cells.

Other CAS

16887-00-6

Wikipedia

Chloride
Benzatropine

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Dates

Last modified: 07-17-2023

Synthesis of zinc chloride activated eco-friendly nano-adsorbent (activated carbon) from food waste for removal of pollutant from biodiesel wash water

A Santhosh, S S Dawn
PMID: 34534114   DOI: 10.2166/wst.2021.303

Abstract

Food waste has been a complex component added to municipal solid waste, making it a major reason for the evolution of greenhouse gases, foul odour and a dwelling habitat for insects and microbes. Diversion of the mixed food waste (unsegregated) to useful materials (activated carbon) would have immense industrial significance. In this study, rice, vegetables, oil and spice (WCVR); mixed fruit peels including banana peel, pomegranate peel, orange peel and lemon peel (MFPW); plain rice (WCR) and mixed food waste (rice, dhal, vegetables, fruits, meat and bones) (MFW) were used. Food waste samples were heated at a temperature of 350 °C for 3 h in an incinerator and then activated with zinc chloride for 2 h in a muffle furnace maintained at 500-600 °C temperature. Zinc chloride activated carbon was characterized through X-ray diffraction, field emission scanning electron microscopy and fourier transform infrared spectroscopy. WCR carbon was the best-activated carbon, yielding nanomaterials with 2θ = 25.81, 31.76, 34.41 and 56.54, which was in accordance with the JCPDS card number. The MFW activated carbon reduced the biodiesel wash water pH from 10 to 6.5 making it suitable for recycling. Turbidity was reduced by 98.41%, chemical oxygen demand by 41.33%, oil and grease by 99.05% for MFW carbon.


The novel Outer Plug Standardization (OPS) calibration strategy applied in a new method for the high-throughput determination of Cl

Vítor D Vieira, Otávio N Dos Santos, Igor A Botelho, Camila M S Vieira, Victor R Alves, Leonardo Hoinaski, Gustavo A Micke
PMID: 34517675   DOI: 10.1016/j.talanta.2021.122820

Abstract

This paper presents the Outer Plug Standardization - OPS, a novel technique as an alternative for the classic internal standardization using multiple injection in capillary zone electrophoresis is proposed herein. This technique was applied in a new method for the determination of chloride, nitrate and sulfate in rainwater samples. After the injection accuracy was tested and proved to be a minor error source (average 1.26% RSD), the OPS was applied and it improved the intra-day and inter-day precision of the analytical method by 32.5% and 24.7%, respectively. Using a capillary with effective length of 23.5 cm the electrophoretic separation of the three inorganic anions could be achieved in <1 min, with detection limits of 0.05, 0.09 and 0.11 mg L
for chloride, nitrate and sulfate, respectively. Also, the statistical t-test was applied to the results obtained for 82 rainwater samples that were collected and analyzed applying both the method developed in this study and the official APHA 4140 method where no statistical difference was noted within a 95% confidence level.


Development of polystyrene coated persulfate slow-release beads for the oxidation of targeted PAHs: Effects of sulfate and chloride ions

Wajahat Abbas, Shujaat Abbas, Mohsin Nawaz, Mudassar Azam, Jae-Min Oh, Asif Shahzad
PMID: 34492819   DOI: 10.1016/j.jhazmat.2021.125879

Abstract

In this study, we synthesized polystyrene coated persulfate polyacrylonitrile beads (PC-PSPANBs) to control persulfate (PS) release for targeted PAHs' degradation in a batch reactor. Initially, the persulfate release rate (k
= 20.553 h
) from PSPANBs was fast, but coating the PSPANBs with polystyrene controlled PS release rate (k
= 2.841 h
), nearly ten times slower than without coating. When Fe(II) activated PC-PSPANBs applied for 12 h degradation of acenaphthene (ACE), 2-methlynaphthalene (2-MN) and dibenzofuran (DBF), the optimum percent removal efficiencies (% R.Es) were as ACE (82.12%) > DBF (68.57%) > 2-MN (58.80%) and the optimum degradation rate constants (k
) were found as ACE (11.348 h
) > 2-MN (3.441 h
) > DBF (1.101 h
). The effect of SO
and Cl
on ACE degradation showed that % R.E and k
were enhanced with increasing anionic concentrations. The maximum % R.E was achieved for SO
(76.24%) > Cl
(65.51%), but the highest k
was in case of Cl
(1.536 h
) > SO
(0.510 h
). The effectiveness of PS release longevity was also found because net degradations of ACE and DBF after first spiking were 12 mg L
and 16 mg L
, while after second spiking were 18 mg L
and 10 mg L
, respectively.


Tracking domestic wastewater and road de-icing salt in a municipal drinking water reservoir: Acesulfame and chloride as co-tracers

Jean-B Sérodes, Sonja Behmel, Sabrina Simard, Olivier Laflamme, Antoine Grondin, Christine Beaulieu, François Proulx, Manuel J Rodriguez
PMID: 34365194   DOI: 10.1016/j.watres.2021.117493

Abstract

Developing strategies to identify the origins of contaminants in watersheds is crucial for source water protection. The use of multiple tracers improves the ability to identify contamination events originating from various land use activities. The objective of this study was to evaluate the use of acesulfame and chloride as co-tracers to represent the impact of pollution originating from wastewater and road de-icing on water quality in a municipal drinking water source. The study included a two-year sampling and water quality analysis program in numerous locations within a drinking water reservoir comprising a lake (upstream) and a river (downstream) which supply raw water to a municipal water treatment plant. Results showed that the spatial variability of acesulfame and chloride within the watershed of the lake-river systems depends on the location of contaminant sources, mainly municipal wastewater and septic tank discharges (for acesulfame) and the presence of small tributaries of the lake and river (for chloride). Temporal variability of the tracers under study differed according to the sampling location and was mainly affected by seasonal conditions. Correlation analyses between the two tracers in lake and river waters (in terms of concentrations and loads) made it possible to pinpoint the probable origins of contamination. The assessment of the spatio-temporal variability of these co-tracers within the lake-river watersheds allowed for the delineation of priority intervention zones as a decision-making tool for municipal authorities in improving drinking water source protection.


Colorimetric and fluorescent turn-on detection of chloride ions with ionophore and BODIPY: Evaluation with nanospheres and cellulose paper

Wei Yang, Jingying Zhai, Jing Li, Yu Qin, Yaotian Wu, Yupu Zhang, Xiaojiang Xie
PMID: 34330436   DOI: 10.1016/j.aca.2021.338752

Abstract

Here, we present the optical detection of chloride ions with co-extraction based anion-selective optodes containing a BODIPY derivative (BDP-OH) and the ionophore In(OEP)Cl. Spectroscopic studies suggested that BDP-OH and In(OEP)Cl formed an adduct BDP-O-In(OEP), which was converted to BDP-OH and In(OEP)Cl upon increasing sample Cl
concentration, and induced signal changes in both fluorescence and absorbance modes. The method was evaluated in polystyrene-graft-poly(ethylene oxide) (PS-PEO) nanospheres (ca. 40 nm in diameter) and on cellulose paper. In contrast to Cl
probes based on fluorescence quenching, the nanospheres exhibited turn-on fluorescence and ratiometric absorbance responses to a tunable Cl
concentration range (10 μM-1 M). Through fluorescence microscopy, the nanospheres were able to respond to Cl
concentration changes in HeLa cells. Cellulose paper-based Cl
optodes with colorimetric response were successfully used to measure Cl
in artificial sweat, providing a potential analytical tool for clinical diagnosis of cystic fibrosis.


Selective removal of lignin with sodium chlorite to improve the quality and antioxidant activity of xylo-oligosaccharides from lignocellulosic biomass

Yuehai Wang, Yongqing Yang, Yongshui Qu, Jie Zhang
PMID: 34320775   DOI: 10.1016/j.biortech.2021.125506

Abstract

As a key anti-degradation barrier that restricts the biotransformation of lignocellulose, the presence of lignin usually severely affects the quality of the extracted xylo-oligosaccharides (XOS). Herein, this study proposed a practical route to improve the quality and antioxidant activity of XOS extracted from lignocellulosic biomass via selective removal of lignin. The highest delignification of 92.6% was successfully achieved with 8% sodium chlorite at 75°C for 2 h. An ideal hemicellulose sample with a purity of 86.1% was obtained by selective removal of lignin. A high-quality XOS sample with a purity of 96.3%, a yield of 77.4%, and a color value of 814 was obtained by separating and purifying the enzymatic hydrolysate. Antioxidant activity assay showed that the highest radical scavenging activity of XOS was 87.3%. Importantly, this study provide a feasible and effective route for the lignocellulosic biomass utilization strategy based on the selective removal of lignin.


Anion and Cation Permeability of the Mouse TMEM16F Calcium-Activated Channel

Stefano Stabilini, Anna Menini, Simone Pifferi
PMID: 34445284   DOI: 10.3390/ijms22168578

Abstract

TMEM16F is involved in several physiological processes, such as blood coagulation, bone development and virus infections. This protein acts both as a Ca
-dependent phospholipid scramblase and a Ca
-activated ion channel but several studies have reported conflicting results about the ion selectivity of the TMEM16F-mediated current. Here, we have performed a detailed side-by-side comparison of the ion selectivity of TMEM16F using the whole-cell and inside-out excised patch configurations to directly compare the results. In inside-out configuration, Ca
-dependent activation was fast and the TMEM16F-mediated current was activated in a few milliseconds, while in whole-cell recordings full activation required several minutes. We determined the relative permeability between Na
and Cl¯ (P
/P
) using the dilution method in both configurations. The TMEM16F-mediated current was highly nonselective, but there were differences depending on the configuration of the recordings. In whole-cell recordings, P
/P
was approximately 0.5, indicating a slight preference for Cl¯ permeation. In contrast, in inside-out experiments the TMEM16F channel showed a higher permeability for Na
with P
/P
reaching 3.7. Our results demonstrate that the time dependence of Ca
activation and the ion selectivity of TMEM16F depend on the recording configuration.


Triple Therapy for Cystic Fibrosis

Peter J Barry, Marcus A Mall, Antonio Álvarez, Carla Colombo, Karin M de Winter-de Groot, Isabelle Fajac, Kimberly A McBennett, Edward F McKone, Bonnie W Ramsey, Sivagurunathan Sutharsan, Jennifer L Taylor-Cousar, Elizabeth Tullis, Neil Ahluwalia, Lucy S Jun, Samuel M Moskowitz, Valentin Prieto-Centurion, Simon Tian, David Waltz, Fengjuan Xuan, Yaohua Zhang, Steven M Rowe, Deepika Polineni, VX18-445-104 Study Group
PMID: 34437784   DOI: 10.1056/NEJMoa2100665

Abstract

Elexacaftor-tezacaftor-ivacaftor is a small-molecule cystic fibrosis transmembrane conductance regulator (CFTR) modulator regimen shown to be efficacious in patients with at least one
allele, which indicates that this combination can modulate a single
allele. In patients whose other
allele contains a gating or residual function mutation that is already effectively treated with previous CFTR modulators (ivacaftor or tezacaftor-ivacaftor), the potential for additional benefit from restoring Phe508del CFTR protein function is unclear.
We conducted a phase 3, double-blind, randomized, active-controlled trial involving patients 12 years of age or older with cystic fibrosis and
-gating or
-residual function genotypes. After a 4-week run-in period with ivacaftor or tezacaftor-ivacaftor, patients were randomly assigned to receive elexacaftor-tezacaftor-ivacaftor or active control for 8 weeks. The primary end point was the absolute change in the percentage of predicted forced expiratory volume in 1 second (FEV
) from baseline through week 8 in the elexacaftor-tezacaftor-ivacaftor group.
After the run-in period, 132 patients received elexacaftor-tezacaftor-ivacaftor and 126 received active control. Elexacaftor-tezacaftor-ivacaftor resulted in a percentage of predicted FEV
that was higher by 3.7 percentage points (95% confidence interval [CI], 2.8 to 4.6) relative to baseline and higher by 3.5 percentage points (95% CI, 2.2 to 4.7) relative to active control and a sweat chloride concentration that was lower by 22.3 mmol per liter (95% CI, 20.2 to 24.5) relative to baseline and lower by 23.1 mmol per liter (95% CI, 20.1 to 26.1) relative to active control (P<0.001 for all comparisons). The change from baseline in the Cystic Fibrosis Questionnaire-Revised respiratory domain score (range, 0 to 100, with higher scores indicating better quality of life) with elexacaftor-tezacaftor-ivacaftor was 10.3 points (95% CI, 8.0 to 12.7) and with active control was 1.6 points (95% CI, -0.8 to 4.1). The incidence of adverse events was similar in the two groups; adverse events led to treatment discontinuation in one patient (elevated aminotransferase level) in the elexacaftor-tezacaftor-ivacaftor group and in two patients (anxiety or depression and pulmonary exacerbation) in the active control group.
Elexacaftor-tezacaftor-ivacaftor was efficacious and safe in patients with
-gating or
-residual function genotypes and conferred additional benefit relative to previous CFTR modulators. (Funded by Vertex Pharmaceuticals; VX18-445-104 ClinicalTrials.gov number,
.).


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